molecular formula C27H23BrN2O5 B10961166 4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid

Cat. No.: B10961166
M. Wt: 535.4 g/mol
InChI Key: KRYWCMSOYAQMTJ-LPYMAVHISA-N
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Description

4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and various substituents including a benzyloxy group, a bromo group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

    Final assembly: The final step involves coupling the pyrazole derivative with the benzoic acid moiety under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom or another substituent.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the bromo-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{(E)-1-[4-(METHOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID
  • 4-(4-{(E)-1-[4-(BENZYLOXY)-2-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID

Uniqueness

The uniqueness of 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID lies in its specific substituents, which can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

IUPAC Name

4-[(4E)-4-[(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C27H23BrN2O5/c1-3-34-24-14-20(23(28)15-25(24)35-16-18-7-5-4-6-8-18)13-22-17(2)29-30(26(22)31)21-11-9-19(10-12-21)27(32)33/h4-15H,3,16H2,1-2H3,(H,32,33)/b22-13+

InChI Key

KRYWCMSOYAQMTJ-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Br)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Br)OCC4=CC=CC=C4

Origin of Product

United States

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